molecular formula C16H13Cl2NO3 B5690143 ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate

ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate

Cat. No. B5690143
M. Wt: 338.2 g/mol
InChI Key: ADQGATFGOPYCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate, also known as DCB-Ethyl Ester, is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. DCB-Ethyl Ester has been found to exhibit a range of interesting biological properties, making it a valuable tool for investigating various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular metabolism. Specifically, ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has also been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators such as prostaglandins. ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has also been found to exhibit anti-cancer effects, by inducing apoptosis (programmed cell death) in cancer cells. Additionally, ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been found to exhibit anti-oxidant effects, by reducing the production of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. Additionally, ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been found to exhibit a range of interesting biological properties, making it a valuable tool for investigating various physiological and biochemical processes. However, one limitation of using ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester in lab experiments is that it may exhibit off-target effects, meaning that it may interact with other enzymes or proteins in the body that are not the intended target.

Future Directions

There are several future directions for research involving ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester. One area of interest is the development of new drugs targeting COX-2 and PDE4, based on the structure of ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester, and to identify any potential off-target effects. Finally, ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders, and further research is needed to fully explore these possibilities.

Synthesis Methods

Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoyl chloride with 4-aminobenzoic acid, followed by esterification with ethanol. The resulting compound is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has been extensively used in scientific research as a tool for investigating various biological processes. It has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate Ester has also been used in studies investigating the role of certain enzymes in cellular metabolism, and in the development of new drugs targeting these enzymes.

properties

IUPAC Name

ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(17)5-8-14(13)18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQGATFGOPYCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2,5-dichlorophenyl)carbonyl]amino}benzoate

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